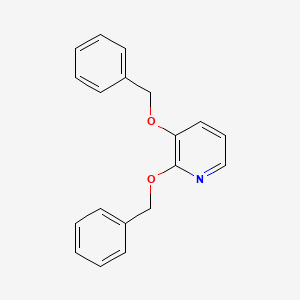

2,3-双(苄氧基)吡啶

描述

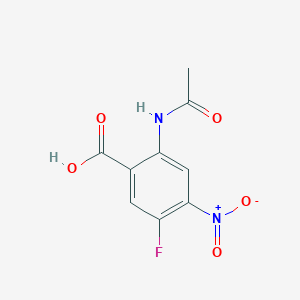

The compound 2,3-Bis(benzyloxy)pyridine is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The benzyloxy groups are attached to the 2 and 3 positions of the pyridine ring. This compound is of interest due to its potential applications in various fields, including material science and catalysis.

Synthesis Analysis

The synthesis of pyridine derivatives often involves multiple steps, including acylation, nitrification, and reduction reactions. For instance, the synthesis of a related compound, 2,6-Bis(3-aminobenzoyl)pyridine (BABP), involves the Friedel–Crafts acylation of benzene with 2,6-pyridinedicarbonyl chloride to form 2,6-Dibenzoylpyridine (DBPY), followed by nitrification and reduction steps . Similarly, the synthesis of 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride involves nitro displacement and cyclodehydration reactions . These methods could potentially be adapted for the synthesis of 2,3-Bis(benzyloxy)pyridine by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized using various spectroscopic techniques. For example, the structure of 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine was determined using FT-IR, NMR, and X-ray diffraction . Density functional theory (DFT) calculations can also provide insights into the molecular geometry and electronic structure, as demonstrated in the study of the same compound . These techniques could be employed to analyze the molecular structure of 2,3-Bis(benzyloxy)pyridine.

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions. For example, ruthenium–pyridine-2,6-dicarboxylate complexes have been shown to exhibit catalytic activity for epoxidation reactions . The reactivity of 2,3-Bis(benzyloxy)pyridine could be explored in similar catalytic systems or in the formation of metal complexes, as seen with other pyridine-based ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, thermal stability, and mechanical properties, can be significantly influenced by the substituents on the pyridine ring. Polyimides derived from pyridine-containing monomers have been reported to possess good thermal stability and mechanical properties . The dielectric constants of these materials can also be of interest for electronic applications . The properties of 2,3-Bis(benzyloxy)pyridine would likely be influenced by the electron-donating benzyloxy groups, which could affect its solubility and thermal behavior.

科学研究应用

氟离子化学传感器

2,3-双(苄氧基)吡啶相关化合物,如2,6-双(2-苄咪唑基)吡啶,已被用作氟离子的化学传感器。这些化合物对氟离子表现出敏感性,可通过UV-Vis光谱学、荧光光谱学和核磁共振技术的变化来检测(B. Chetia & P. Iyer, 2008)。

配位聚合物

通过柔性双(2-吡啶基)配体,如2,3-双(苄氧基)吡啶的衍生物,与其他试剂如AgCF(3)SO(3)的反应可以形成配位聚合物和大环化合物。这些结构取决于配体的选择和反应的化学计量比,展示了这些配体在构建复杂分子结构中的多功能性(M. Oh, C. Stern, & C. Mirkin, 2005)。

聚酰亚胺合成

由含吡啶基芳香二酐单体衍生物,如2,3-双(苄氧基)吡啶衍生物,合成了新型聚酰亚胺。这些聚酰亚胺用于具有溶解性、高热稳定性和强力学性能等特性的材料,适用于各种工业应用(Xiaolong Wang et al., 2006)。

聚合催化剂

2,3-双(苄氧基)吡啶的衍生物已被用作丙烯聚合催化剂合成中的配体。这些催化剂表现出更高的催化活性,并增强丙烯的分子量,显示了该化合物在聚合物化学中的实用性(Luo Zheng-hong, 2008)。

发光材料

类似于3,5-双(苄氧基)苯甲酸的化合物,与2,3-双(苄氧基)吡啶相关,已被用于支持一系列镧系配合物。这些配合物表现出有趣的光物理性质,如发光,使它们在光电应用中有潜在用途(S. Sivakumar et al., 2011)。

作用机制

Target of Action

A structurally similar compound, 3-(benzyloxy)pyridin-2-amine, has been found to interact withLeukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 in humans . These proteins play crucial roles in inflammation and cellular responses to cytokines and stress, respectively .

Mode of Action

Based on its structural similarity to 3-(benzyloxy)pyridin-2-amine, it may interact with its targets in a similar manner

Biochemical Pathways

Given its potential targets, it may influence pathways related to inflammation and stress response . More research is required to fully understand the compound’s impact on biochemical pathways.

Pharmacokinetics

Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .

Result of Action

Given its potential targets, it may have effects on inflammation and cellular stress responses

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action . More research is needed to understand these influences.

属性

IUPAC Name |

2,3-bis(phenylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-3-8-16(9-4-1)14-21-18-12-7-13-20-19(18)22-15-17-10-5-2-6-11-17/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBLXSTVQUPYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306913 | |

| Record name | 2,3-Bis(phenylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228665-98-2 | |

| Record name | 2,3-Bis(phenylmethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(phenylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

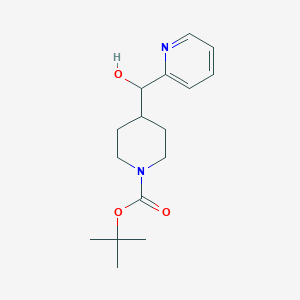

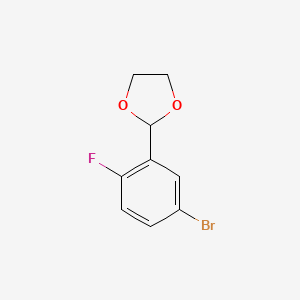

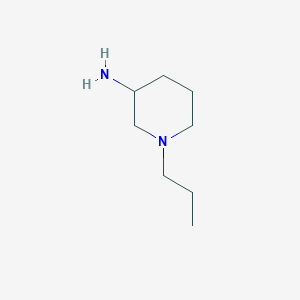

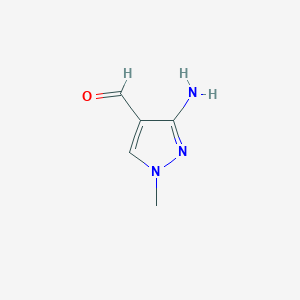

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)

![3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid](/img/structure/B1289660.png)